2-Bromo-4-((cyclopentylamino)methyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-bromo-4-[(cyclopentylamino)methyl]phenol |
InChI |
InChI=1S/C12H16BrNO/c13-11-7-9(5-6-12(11)15)8-14-10-3-1-2-4-10/h5-7,10,14-15H,1-4,8H2 |
InChI Key |
VSBJTPSHTIAOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Modification of the Phenolic Ring:
Bromo Substituent: The position and nature of the halogen can be altered. The bromine atom at the 2-position can be moved to other positions on the ring to probe its role in steric and electronic interactions. Furthermore, it can be replaced with other halogens like chlorine or fluorine to evaluate the effect of electronegativity and atomic size on activity. researchgate.net
Hydroxyl Group: The phenolic hydroxyl is often crucial for forming hydrogen bonds with biological targets. Its position can be varied, or it can be converted to bioisosteric groups to modulate acidity, hydrogen-bonding capacity, and metabolic stability.
Aromatic Ring Substitution: Additional substituents (e.g., methyl, methoxy, nitro groups) can be introduced onto the phenyl ring to explore the impact of electronics (electron-donating vs. electron-withdrawing) and sterics on molecular recognition.
Variation of the N Alkyl Substituent:
Cycloalkyl Ring Size: The cyclopentyl group can be replaced with other cycloalkyl moieties, such as cyclobutyl, cyclohexyl, or cycloheptyl, to determine the optimal ring size for fitting into a target's binding pocket.
Ring Unsaturation and Heteroatoms: Introducing unsaturation (e.g., cyclopentenyl) or heteroatoms (e.g., tetrahydrofuranyl) can alter the conformation and polarity of the substituent.
Acyclic and Branched Alkyl Groups: Replacing the cyclopentyl group with various acyclic groups (e.g., isopropyl, tert-butyl, isobutyl) can provide insights into the hydrophobic and steric requirements of the binding site.
Alterations to the Aminomethyl Linker:
Impact of Substituent Variations on Molecular Recognition
Substituent variations directly influence a molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictate its interaction with a biological target.
The bromo substituent at the ortho-position to the hydroxyl group can influence the acidity (pKa) of the phenol (B47542) through its electron-withdrawing inductive effect and can participate in halogen bonding or other non-covalent interactions. nih.gov Studies on other brominated compounds have shown that both the presence and position of bromine are critical for biological effects. researchgate.net For instance, in a series of brominated quinolines, derivatives with a hydroxyl group at the C-8 position showed more potent anticancer activity, highlighting the interplay between different functional groups. researchgate.net
The N-cyclopentyl group primarily contributes to hydrophobic interactions within the binding pocket. Changing its size or shape can significantly affect binding affinity. A larger group like cyclohexyl might provide more extensive hydrophobic contact, but could also introduce steric hindrance. Conversely, a smaller group might fail to adequately fill the available space.
The phenolic hydroxyl and the secondary amine are key hydrogen bond donors and acceptors. Their relative orientation, governed by the aminomethyl linker, is critical for establishing specific hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in a target protein.
The following interactive table illustrates a hypothetical SAR study based on these principles, showing how modifications could influence inhibitory activity (represented by IC₅₀ values).
| Compound | R1 (Halogen at C2) | R2 (at C5) | N-Substituent | Hypothetical IC₅₀ (nM) |
| Lead | Br | H | Cyclopentyl | 50 |
| 1a | Cl | H | Cyclopentyl | 75 |
| 1b | F | H | Cyclopentyl | 120 |
| 2a | Br | CH₃ | Cyclopentyl | 40 |
| 2b | Br | Cl | Cyclopentyl | 65 |
| 3a | Br | H | Cyclohexyl | 35 |
| 3b | Br | H | Isopropyl | 90 |
| 3c | Br | H | tert-Butyl | 250 |
This data is illustrative and intended to demonstrate SAR principles.
Rational Design Through Bioisosterism and Molecular Hybridization (e.g., pyrimidine-based scaffolds, thiazolidin-4-ones)
Rational drug design leverages strategies like bioisosterism and molecular hybridization to improve the properties of a lead compound.
Bioisosterism: This strategy involves replacing a functional group with another that has similar physical or chemical properties, aiming to enhance activity, reduce toxicity, or improve pharmacokinetics. drugdesign.orgnih.gov For the 2-Bromo-4-((cyclopentylamino)methyl)phenol scaffold, several bioisosteric replacements could be considered:
Phenol Bioisosteres: The phenolic hydroxyl group is prone to metabolic glucuronidation, which can lead to rapid clearance. Replacing it with known phenol bioisosteres such as hydroxypyridones, benzimidazolones, or indoles could improve metabolic stability while maintaining hydrogen-bonding capabilities. researchgate.net
Halogen Replacement: The bromine atom could be replaced by a trifluoromethyl (CF₃) group, which is a bioisostere of both iodine and the isopropyl group, to modulate lipophilicity and block metabolic oxidation. cambridgemedchemconsulting.com
Molecular Hybridization: This approach combines two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activity. mdpi.com
Pyrimidine-Based Scaffolds: Pyrimidine (B1678525) derivatives are known to exhibit a wide range of pharmacological activities, including antitumor effects. mdpi.com A hybrid molecule could be designed by linking the aminophenol scaffold to a pyrimidine ring. For example, the secondary amine could act as a nucleophile to displace a leaving group on a substituted pyrimidine, creating a new entity that leverages the binding characteristics of both fragments. Such strategies have been used to develop dual-target kinase inhibitors. mdpi.com
Thiazolidin-4-ones: The thiazolidin-4-one ring is considered a "wonder nucleus" due to its association with a vast array of biological activities, including antimicrobial and anti-inflammatory effects. sysrevpharm.orgconnectjournals.com The this compound core is an ideal precursor for synthesizing thiazolidin-4-one hybrids. This can be achieved by first reacting the primary or secondary amine with an aldehyde to form a Schiff base, followed by cyclocondensation with thioglycolic acid to construct the thiazolidin-4-one ring. researchgate.net
Correlation of Computational Data with Structure-Interaction Profiles
Computational chemistry provides powerful tools to rationalize experimental SAR data and guide the design of new derivatives.
Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties of the designed molecules. For instance, calculations on a series of bromophenols have shown how the number and position of bromine atoms influence molecular structure, O-H bond length, and acidity (pKa). nih.gov This information can help explain why certain derivatives are more or less active, based on their electronic and structural properties.
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. A series of designed derivatives can be docked into the active site of a target protein to predict their binding affinity (docking score) and interaction patterns (e.g., hydrogen bonds, hydrophobic contacts). mdpi.comelsevierpure.com The docking results can then be correlated with the experimentally observed biological activities. For example, a derivative with a high docking score that forms key hydrogen bonds with the target would be predicted to have high potency. QSAR studies can further refine this by creating mathematical models that correlate physicochemical properties with activity. nih.gov
The following interactive table provides a hypothetical example of how experimental activity might be correlated with computational data.
| Compound | Hypothetical IC₅₀ (nM) | Predicted Docking Score (kcal/mol) | Calculated logP | Key Predicted Interactions |
| Lead | 50 | -8.5 | 3.2 | H-bond with Asp101; Hydrophobic contact with Phe203 |
| 1a (Cl) | 75 | -8.1 | 3.0 | H-bond with Asp101 |
| 2a (CH₃) | 40 | -8.8 | 3.6 | H-bond with Asp101; Enhanced hydrophobic contact |
| 3a (Cyclohexyl) | 35 | -9.2 | 3.8 | H-bond with Asp101; Optimal hydrophobic fit |
| 3c (tert-Butyl) | 250 | -6.5 | 3.5 | Steric clash with Tyr150 |
This data is illustrative and intended to demonstrate the correlation of experimental and computational findings.
Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Cyclopentylamino Methyl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the equilibrium geometry of molecules. For 2-Bromo-4-((cyclopentylamino)methyl)phenol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, are employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.net This process of geometry optimization minimizes the energy of the molecule, thereby predicting bond lengths, bond angles, and dihedral angles.
The electronic structure, including the distribution of electron density and molecular orbitals, is also elucidated through DFT. These calculations are crucial for understanding the molecule's reactivity and physical properties. For substituted phenols, DFT has been successfully used to analyze how different functional groups influence the electronic and structural parameters of the molecule. researchgate.net
An illustrative data table of what DFT calculations could yield for the optimized geometry of this compound is presented below. Please note that these are hypothetical values for demonstration purposes.
| Parameter | Value |
| C-Br Bond Length (Å) | 1.90 |
| O-H Bond Length (Å) | 0.97 |
| C-N Bond Length (Å) | 1.47 |
| C-O-H Bond Angle (°) | 109.5 |
| Phenol (B47542) Ring Dihedral Angle (°) | ~0 |
Conformational Analysis and Potential Energy Surface Exploration of this compound
The presence of flexible components, such as the cyclopentylamino group and the methyl bridge, suggests that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Computational methods can be used to explore the potential energy surface (PES) of the molecule, identifying low-energy conformers (isomers) and the energy barriers that separate them. researchgate.netnih.gov
For similar molecules, studies have shown the existence of different conformers, such as anti and eclipsed forms, which can be interconnected through non-covalent interactions. researchgate.netnih.gov The exploration of the PES for this compound would involve systematically rotating the rotatable bonds and calculating the energy at each step. This analysis is vital for understanding how the molecule's shape influences its interactions and properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For this compound, MD simulations can be used to study its behavior in different solvents, revealing how solvent molecules arrange around it and influence its conformation. nih.gov These simulations are particularly useful for understanding processes that occur over time, such as conformational changes or the formation of intermolecular interactions like hydrogen bonds. The use of quantum-based molecular dynamics (QMD) can also provide details of chemical reactions at an atomistic level. chemrxiv.org
Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netimist.ma For phenolic compounds, the nature and energy of these orbitals are influenced by the substituents on the aromatic ring. researchgate.net
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. imist.mamdpi.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. For this compound, the MEP would highlight the electron-rich regions, such as the oxygen and nitrogen atoms, which are likely sites for electrophilic attack, and the electron-poor regions, like the phenolic hydrogen, which are susceptible to nucleophilic attack. imist.ma
A hypothetical representation of FMO energy values for this compound is shown in the table below.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, DFT calculations can be used to predict its infrared (IR) vibrational frequencies. researchgate.net These theoretical spectra can aid in the assignment of experimental IR bands to specific molecular vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. The accuracy of these in silico predictions is highly dependent on the level of theory and basis set used in the calculations. nih.gov
Chemical Reactivity and Transformation Studies of 2 Bromo 4 Cyclopentylamino Methyl Phenol
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Bromo 4 Cyclopentylamino Methyl Phenol Derivatives
Systematic Modification of the 2-Bromo-4-((cyclopentylamino)methyl)phenol Core for SAR Exploration
A thorough SAR exploration of the this compound scaffold involves the systematic modification of its three primary regions: the phenolic ring, the N-alkyl substituent (cyclopentyl group), and the aminomethyl linker.
Analytical Method Development and Validation for 2 Bromo 4 Cyclopentylamino Methyl Phenol
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)
Chromatographic techniques are paramount for the separation and quantification of 2-Bromo-4-((cyclopentylamino)methyl)phenol from its potential impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its versatility and applicability to a wide range of compounds. Gas Chromatography (GC) can also be considered, potentially after derivatization to increase volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method is typically suitable for a polar compound like this compound. The development of such a method would involve optimizing various parameters to achieve good resolution, peak shape, and sensitivity.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
For GC analysis, derivatization of the phenolic hydroxyl and the secondary amine groups would likely be necessary to improve the compound's volatility and chromatographic behavior. Silylation is a common derivatization technique for such functional groups.
Hypothetical GC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods provide a basis for the quantitative analysis of this compound, often used in conjunction with chromatographic techniques for detection.
UV-Visible Spectroscopy
The phenolic chromophore in the molecule allows for quantification using UV-Visible spectroscopy. The wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound in a suitable solvent, such as ethanol (B145695) or methanol. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Hypothetical UV-Vis Spectroscopic Data:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| λmax | 280 nm |
| Molar Absorptivity (ε) | ~2500 L mol⁻¹ cm⁻¹ |
| Linearity Range | 1 - 20 µg/mL |
Mass Spectrometry (MS)
Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides a highly sensitive and selective method for quantification. It also aids in the structural elucidation of impurities. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) would be employed to monitor specific ions of the target compound.
Purity Assessment and Impurity Profiling Methodologies
The assessment of purity and the profiling of impurities are crucial for controlling the quality of this compound. The developed HPLC method would be the primary tool for this purpose.
Purity Assessment
The purity of the compound can be determined using the HPLC method by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Impurity Profiling
Impurity profiling involves the identification and quantification of each impurity present. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. An HPLC method with a gradient elution may be necessary to separate all potential impurities with different polarities.
Hypothetical Impurity Profile Data:
| Potential Impurity | Potential Source | Detection Method |
|---|---|---|
| 2-Bromo-4-(hydroxymethyl)phenol | Starting material | HPLC-UV, LC-MS |
| Cyclopentylamine | Reagent | GC-FID (after derivatization) |
| Dibrominated species | By-product | HPLC-UV, LC-MS |
Method validation for purity and impurity analysis would be performed according to ICH guidelines and would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Potential Applications As a Chemical Scaffold or Building Block in Advanced Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The molecular architecture of 2-Bromo-4-((cyclopentylamino)methyl)phenol makes it a valuable starting material for the synthesis of more complex organic structures. The presence of three distinct functional groups—a bromine atom, a hydroxyl group, and a secondary amine—allows for selective and sequential chemical transformations.
The Bromine Atom: The aryl bromide functionality is a cornerstone of modern organic synthesis, serving as a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can readily participate in transition-metal-catalyzed cross-coupling reactions such as:
Suzuki Coupling: Reaction with boronic acids to introduce new alkyl or aryl substituents.
Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.
Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a new nitrogen-based group.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis to introduce diverse alkoxy groups. The hydroxyl group also directs electrophilic aromatic substitution to the ortho and para positions, although the existing substitution pattern largely defines the available sites.
The Secondary Amine: The nitrogen atom of the cyclopentylamino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to build more complex amide, tertiary amine, or sulfonamide structures.
This trifunctional nature allows chemists to devise synthetic routes where each part of the molecule can be modified independently, providing a pathway to a wide array of complex target molecules with potential applications in medicinal chemistry and materials science.
Role in Chemical Biology Probe Development (e.g., proteomics research)
Chemical probes are small molecules used to study and manipulate biological systems, particularly proteins. nih.govnih.gov The development of effective probes is a key part of chemical biology and proteomics research. nih.gov An ideal probe often contains three key components: a recognition element that binds to the target protein, a reactive group for covalent labeling (optional), and a reporter tag (e.g., a fluorophore or biotin) for detection and identification.
The scaffold of this compound presents a promising starting point for the design of such probes. While the core structure could serve as a recognition element for a specific protein target, it can be systematically modified to incorporate the other necessary features.
Attachment of Reporter Tags: The secondary amine or the phenolic hydroxyl group provides a convenient attachment point for a "clickable" handle, such as a terminal alkyne or an azide. These handles are essential for bioorthogonal chemistry, allowing the probe to be tagged with a reporter molecule (like biotin (B1667282) for affinity purification or a fluorescent dye for imaging) after it has interacted with its biological target in a complex environment like a cell lysate or even a living cell. nih.gov
Photoaffinity Labeling: The aromatic ring could be further functionalized with photoactivatable groups (e.g., diazirines or aryl azides). This would convert the molecule into a photoaffinity probe, which upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to the target protein at its binding site. This technique is powerful for unambiguously identifying the protein targets of a small molecule.
By leveraging these synthetic strategies, the this compound scaffold could be elaborated into a library of chemical probes to investigate protein function and identify new targets for drug discovery. chemrxiv.org
Exploration as a Ligand in Coordination Chemistry
The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. Schiff bases, which contain a C=N imine group, are well-known for their ability to act as versatile ligands that form stable complexes with a wide range of metal ions. nih.govnih.govxisdxjxsu.asia
Although this compound is not a Schiff base (it has a saturated C-N bond), it possesses donor atoms—the phenolic oxygen and the amino nitrogen—that make it a strong candidate for a bidentate ligand. These two atoms are positioned in such a way that they can coordinate simultaneously to a single metal center, forming a stable five-membered chelate ring.
The potential coordination behavior includes:
Chelation: The deprotonated phenolic oxygen and the lone pair of electrons on the nitrogen atom can bind to a metal ion, forming a stable chelate complex.
Formation of Diverse Metal Complexes: This ligand could be reacted with various transition metal salts (e.g., those of copper, nickel, zinc, cobalt, or palladium) to synthesize new coordination compounds.
Modulation of Properties: The electronic properties of the ligand, and consequently the resulting metal complex, can be tuned. The electron-withdrawing bromine atom on the phenol (B47542) ring can influence the acidity of the hydroxyl group and the electron density on the donor atoms, thereby affecting the stability and reactivity of the metal complex.
Such metal complexes often exhibit interesting catalytic, magnetic, optical, or biological properties, making the exploration of this compound as a ligand a promising area for research in inorganic and materials chemistry.
Q & A
Q. What are the preferred synthetic routes for 2-Bromo-4-((cyclopentylamino)methyl)phenol, and how can reaction conditions be optimized?
Synthesis typically involves bromination of a phenolic precursor followed by Mannich-type aminomethylation. For example:
- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize side reactions .
- Aminomethylation : React the bromophenol with cyclopentylamine and formaldehyde in ethanol at reflux (70–80°C). Monitor progress via TLC (silica gel, hexane/ethyl acetate 7:3) .
Optimization : Adjust stoichiometry (1:1.2 phenol-to-amine ratio) and use anhydrous conditions to suppress hydrolysis.
Q. How should researchers characterize this compound’s purity and structural identity?
- NMR : Use and NMR to confirm the bromine substituent (δ ~7.5–8.0 ppm for aromatic protons) and cyclopentylamino-methyl group (δ ~3.5–4.0 ppm for CH-N) .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z: ~284.06 for CHBrNO) .
- Elemental Analysis : Target C: 50.7%, H: 5.3%, N: 4.9% to confirm stoichiometry .
Q. What solvent systems are optimal for stabilizing this compound during storage?
- Stability : Avoid protic solvents (e.g., water, methanol) due to potential hydrolysis of the aminomethyl group. Use anhydrous DCM or THF under inert gas (N/Ar) .
- Decomposition : Monitor via HPLC (C18 column, acetonitrile/water 60:40); degradation products include demethylated or oxidized derivatives .
Q. How can researchers resolve discrepancies in melting point or spectral data across studies?
- Crystallization : Recrystallize from ethyl acetate/hexane to obtain a single polymorph, as differing crystal habits can alter melting points .
- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility in the cyclopentyl group, which may explain spectral variations .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Buchwald-Hartwig Amination : Bromine at the ortho position directs palladium-catalyzed coupling with aryl amines. Use Pd(OAc), Xantphos, and CsCO in toluene at 110°C .
- Contradictions : Some studies report reduced reactivity due to steric hindrance from the cyclopentyl group. Address this by optimizing ligand choice (e.g., SPhos over Xantphos) .
Q. What crystallographic strategies are recommended for elucidating hydrogen-bonding networks?
- Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : SHELXL for anisotropic displacement parameters and ORTEP-3 for visualizing intermolecular interactions (e.g., O–H···N bonds between phenol and amine groups) .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., for dimeric associations) .
Q. How can computational modeling predict biological activity against enzyme targets?
- Docking Studies : Use AutoDock Vina with the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level) against targets like tyrosinase or kinases.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; focus on interactions between the bromophenol moiety and catalytic residues .
Q. What experimental evidence supports or contradicts proposed tautomeric equilibria in solution?
- UV-Vis Spectroscopy : Monitor absorbance at 270 nm (phenol form) vs. 310 nm (quinoid tautomer) in varying pH buffers.
- Contradictions : Some studies suggest tautomerization is negligible below pH 10, while others report partial equilibria in DMSO. Resolve via - HMBC to detect N–H coupling in the cyclopentylamino group .
Q. How does the compound behave under oxidative or photolytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
